Iodinated glycerol
Description
Historical Context of Glycerol-Iodine Chemical Investigations
The history of iodinated glycerol (B35011) is intrinsically linked to the discovery and characterization of its parent molecule, glycerol. The Swedish chemist Carl Wilhelm Scheele first isolated glycerol in 1783, identifying it as the sweet-tasting alcohol component of natural fats and oils. acs.org By the late 19th century, glycerol was a well-established chemical, with early analytical methods for its detection being developed, as noted in an 1878 publication titled "A new test for glycerin". acs.org
The combination of glycerol with iodine led to the creation of iodinated glycerol, a substance that was marketed for over 50 years. e-lactancia.org A key development in its documented preparation was a 1959 patent granted to Manchey et al., which described the synthesis of what was believed to be an isomeric mixture of iodopropylidene glycerol. drugfuture.com This preparation was described as forming a mixture of 2-(1-iodoethyl)-1,3-dioxolane-4-methanol and 2-(2-iodoethyl)-1,3-dioxolane-4-methanol. drugfuture.com For many years, this product was used as a medicinal source of iodine, serving as an alternative to inorganic iodides. chemwatch.net
Contemporary Chemical Research Trajectories Involving this compound
Modern chemical research has found new relevance for glycerol and its derivatives. The dramatic increase in biodiesel production has created a large surplus of crude glycerol, transforming it into an abundant and inexpensive renewable raw material. nih.govmdpi.comresearchgate.net This has catalyzed extensive research into converting glycerol into value-added chemicals, including its iodinated forms. researchgate.netinflibnet.ac.inmdpi.com
A significant area of contemporary research is the development of environmentally friendly, or "green," synthesis methods for glycerol derivatives. Studies have demonstrated the eco-friendly synthesis of glycerol iodohydrins from 1,3-dichlorohydrin (derived from glycerol) using a solvent-free Finkelstein reaction. tandfonline.comresearchgate.net This trans-halogenation process, which can be performed using reagents like sodium iodide (NaI) on an alumina (B75360) support, shows high conversion rates and selectivity. tandfonline.comresearchgate.net
Iodinated derivatives of glycerol are particularly valued as intermediates in fine chemical synthesis. tandfonline.com The carbon-iodine bond has a lower dissociation energy (57.6 kcal/mol) compared to carbon-bromine (72.1 kcal/mol) and carbon-chlorine (83.7 kcal/mol) bonds. tandfonline.com This characteristic makes iodinated intermediates more reactive and significantly increases the rate of bimolecular nucleophilic substitution (SN2) reactions, a fundamental transformation in organic chemistry. tandfonline.com Research has also explored the use of iodine as a catalyst for reactions involving glycerol-derived fatty acids, such as the Diels-Alder reaction to produce C22 tricarboxylic acid, and in synthetic methodologies like the deprotection of glycerol ethers using iodine-methanol systems. sioc-journal.cnmdpi.com
Structural Elucidation and Isomeric Considerations of this compound
The precise chemical composition of what is referred to as "this compound" has been a subject of scientific investigation, revealing a more complex reality than early descriptions suggested. While historically patented as a mixture of iodopropylideneglycerol isomers, modern analytical techniques have provided a different structural picture. nih.govdrugfuture.com
| Component | Sample A Concentration (%) | Sample B Concentration (%) |
|---|---|---|
| 3-iodo-1,2-propanediol (IPD) | 33 | Similar to Sample A |
| Glycerol (GLY) | 17 | Similar to Sample A |
The study of isomerism is crucial in glycerol chemistry. Research into iodinated analogues of diacylglycerols has highlighted the stereospecificity of the glycerol backbone in biological interactions. sci-hub.se For instance, studies synthesizing and evaluating 1,2- and 1,3-substituted diacylglycerol analogues found that the spatial relationship of oxygen atoms on the glycerol backbone is essential for certain biological binding events. sci-hub.se The chirality of side chains, in contrast, had little effect. sci-hub.se
Computational chemistry, using methods like Density Functional Theory (DFT), has also been applied to understand the structural and energetic properties of glycerol isomers. researchgate.net These theoretical studies calculate the relative stabilities of different glycerol conformers, which are at the origin of the various structures found in more complex lipids like phospholipids. researchgate.net Spectroscopic techniques remain paramount, with NMR spectroscopy being used to provide direct evidence for the stereochemical configuration of complex glycerol-containing lipids. riken.jp
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(1-iodoethyl)-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
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InChI |
InChI=1S/C6H11IO3/c1-4(7)6-9-3-5(2-8)10-6/h4-6,8H,2-3H2,1H3 | |
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InChI Key |
LTINPJMVDKPJJI-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C1OCC(O1)CO)I | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C6H11IO3 | |
| Record name | IODINATED GLYCEROL | |
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DSSTOX Substance ID |
DTXSID1023152 | |
| Record name | Iodinated Glycerol B | |
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Molecular Weight |
258.05 g/mol | |
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Physical Description |
Iodinated glycerol appears as viscous pale yellow or yellow liquid. (NTP, 1992) | |
| Record name | IODINATED GLYCEROL | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | IODINATED GLYCEROL | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN ETHER, CHLOROFORM, ISOBUTYL ALC, METHYL ACETATE, ETHYL ACETATE, METHYL FORMATE, TETRAHYDROFURAN | |
| Record name | IODINATED GLYCEROL | |
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| Record name | 2-(1-IODOETHYL)-1,3-DIOXOLANE-4-METHANOL | |
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Density |
1.797 (NTP, 1992) - Denser than water; will sink, 1.797 | |
| Record name | IODINATED GLYCEROL | |
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| Record name | 2-(1-IODOETHYL)-1,3-DIOXOLANE-4-METHANOL | |
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Vapor Pressure |
4.25 mmHg at 77 °F (NTP, 1992) | |
| Record name | IODINATED GLYCEROL | |
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Color/Form |
PALE YELLOW LIQ | |
CAS No. |
5634-39-9 | |
| Record name | IODINATED GLYCEROL | |
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| Record name | 2-(1-Iodoethyl)-1,3-dioxolane-4-methanol | |
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| Record name | Glycerol, iodinated [USAN:BAN] | |
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| Record name | 2-(1-iodoethyl)-1,3-dioxolan-4-ylmethanol | |
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| Record name | 2-(1-IODOETHYL)-1,3-DIOXOLANE-4-METHANOL | |
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| Record name | 2-(1-IODOETHYL)-1,3-DIOXOLANE-4-METHANOL | |
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Analytical Characterization and Methodological Advancements for Iodinated Glycerol Systems
Spectroscopic Techniques for Structural and Compositional Analysis
Spectroscopic methods are indispensable for probing the molecular structure and composition of iodinated glycerol (B35011) preparations. Techniques such as Nuclear Magnetic Resonance (NMR) and Diffuse Reflectance Spectroscopy provide detailed insights into the atomic arrangement and the interactions between iodine and glycerol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Iodinated Analogues
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including iodinated glycerol analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of isomers and the determination of molecular structure.
In the analysis of iodinated diacylglycerol analogues, ¹H NMR spectroscopy has been instrumental in differentiating between diastereomers. For instance, the chemical shifts and splitting patterns in the NMR spectra of l-palmitoyl-2(S)-iopanoyl-sn-glycerol and l-palmitoyl-2(R)-iopanoyl-sn-glycerol show distinct differences. sci-hub.se The methylene (B1212753) protons on the glycerol backbone adjacent to the ester group exhibit different multiplicities, appearing as a simple doublet in one diastereomer and a more complex doublet of doublets in another, due to differing magnetic environments. sci-hub.se
¹³C NMR spectroscopy is also critical in identifying the components of this compound mixtures. It has been used to conclusively identify 3-iodo-1,2-propanediol (IPD) and glycerol as the principal components in some commercial this compound products. nih.govnih.gov The chemical shift of the carbonyl carbon in ¹³C NMR can distinguish between acyl groups at the primary (sn-1, sn-3) and secondary (sn-2) positions of the glycerol backbone, with the former appearing approximately 0.4 ppm downfield. sci-hub.se Furthermore, ¹³C NMR has been used to identify impurities, including isomers of (hydroxymethyl)-(iodomethyl)-p-dioxane, in this compound samples. nih.gov
Table 1: Key NMR Findings for this compound Analogues
| Technique | Analyte | Key Findings | Reference |
| ¹H NMR | Diastereomers of iodinated diacylglycerols | Different chemical shifts and splitting patterns for glycerol methylene protons, allowing for diastereomer differentiation. | sci-hub.se |
| ¹³C NMR | Commercial this compound | Identification of 3-iodo-1,2-propanediol (IPD) and glycerol as major components. | nih.govnih.gov |
| ¹³C NMR | Acylglycerols | Distinguishes between acyl groups at primary (sn-1/3) and secondary (sn-2) positions based on carbonyl chemical shifts. | sci-hub.se |
| ¹³C NMR | Impurities in this compound | Identification of (hydroxymethyl)-(iodomethyl)-p-dioxane isomers. | nih.gov |
Diffuse Reflectance Spectroscopy in Iodine-Glycerol Mixtures
Diffuse Reflectance Spectroscopy (DRS) is a valuable technique for analyzing solid samples, particularly for understanding the interactions between components in a mixture. shimadzu.eu In the context of iodine-glycerol systems, DRS, often used in conjunction with Fourier Transform Infrared (FTIR) spectroscopy (DRIFTS), can provide information on the chemical species formed. researchgate.net
Recent studies have utilized Raman spectroscopy, a related technique, to investigate the species present in glycerol-based deep eutectic solvents after iodine uptake. nih.gov The spectra revealed the presence of molecular iodine (I₂), triiodide (I₃⁻), and pentaiodide (I₅⁻), indicating complex interactions between iodine and the glycerol-containing solvent. nih.gov Heating the samples led to a partial release of iodine and a shift in the equilibrium between these polyiodide species. nih.gov
Diffuse reflectance spectroscopy has also been developed for the rapid determination of iodine and iodide in water samples. marquette.edu This method involves concentrating the analyte onto a membrane disk impregnated with a complexing agent and measuring the color formed using a diffuse reflectance spectrophotometer. marquette.edu While not directly applied to this compound, this methodology highlights the potential of DRS for the quantitative analysis of iodine-containing species.
Table 2: Iodine Species Detected by Raman Spectroscopy in Iodine-Glycerol Mixtures
| Iodine Species | Typical Raman Shift (cm⁻¹) |
| Solid I₂ | 180 |
| D–I₂ (weakly bonded) | 140–180 |
| I₃⁻ | 110 / 143 |
| I₅⁻ | 110 / 143 / 168 |
Data sourced from studies on iodine uptake in glycerol-based deep eutectic solvents. nih.gov
Chromatographic Separations and Component Identification in this compound Preparations
Chromatographic techniques are essential for separating the complex mixtures found in this compound preparations, allowing for the identification and quantification of individual components. scielo.brresearchgate.net Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods used.
Analysis of commercial this compound samples using GC with flame ionization detection (GC-FID) and mass spectrometry (GC-MS) has revealed that the major components are often not the originally presumed iodopropylideneglycerols. Instead, these studies identified 3-iodo-1,2-propanediol (IPD) and glycerol as the principal constituents. nih.govnih.gov For example, one analysis found IPD and glycerol concentrations to be approximately 33% and 17%, respectively. nih.govnih.gov GC-MS was crucial for the conclusive identification of these compounds. nih.gov
HPLC is also employed for the analysis of this compound. It has been used to quantify glycerol content and to separate diastereomers of iodinated diacylglycerol analogues, which is necessary to remove impurities. sci-hub.senih.gov Thin-layer chromatography (TLC) is another valuable tool, particularly for the separation of lipid classes based on polarity. researchgate.netrockefeller.edu In the analysis of lipids, including glycerolipids, TLC with iodine vapor visualization is a common method for identifying separated components. researchgate.netunina.itnih.gov
Table 3: Chromatographic Analysis of this compound Components
| Technique | Sample | Components Identified/Quantified | Key Findings | Reference |
| GC-FID, GC-MS | Commercial this compound | 3-iodo-1,2-propanediol (IPD), Glycerol, Minor condensation products | IPD and glycerol are the main components, not iodopropylideneglycerols. | nih.govnih.gov |
| HPLC | Commercial this compound | Glycerol | Quantified glycerol at 17% in one lot. | nih.gov |
| HPLC | Diastereomers of iodinated diacylglycerols | Diastereomeric impurities | Purification was necessary to remove impurities from incomplete resolution. | sci-hub.se |
| TLC with Iodine Staining | Lipids (general) | Phospholipids, fatty acids, triacylglycerols, cholesterol | Iodine vapor is a widely used visualization agent for lipid separation. | researchgate.netunina.itnih.gov |
Quantitative Chemical Analysis of Glycerol and Related Iodinated Species
Titrimetric methods provide a classical yet reliable and cost-effective approach for the quantitative analysis of glycerol and related species in this compound solutions. These methods are often based on the oxidative cleavage of glycerol.
Iodometric Titration for Glycerol Determination (Malaprade Reaction)
The determination of glycerol is frequently accomplished through the Malaprade reaction, where glycerol is oxidized by periodate (B1199274) (IO₄⁻). scielo.brscribd.com This reaction cleaves the carbon-carbon bonds of the vicinal diol, producing formaldehyde, formic acid, and iodate (B108269) (IO₃⁻). researchgate.netscielo.br The quantity of glycerol can then be determined by titrating the excess periodate or the iodate produced. scielo.br
The general procedure involves reacting the sample with a known excess of periodate solution. metrohm.com After the reaction is complete, the remaining periodate is determined by iodometric titration. This involves the addition of iodide (I⁻), which is oxidized by periodate to iodine (I₂), or more accurately, triiodide (I₃⁻). scielo.brscielo.br The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using starch as an indicator. scielo.br The amount of glycerol is calculated from the difference between the initial amount of periodate and the amount remaining after the reaction.
Advancements in Titrimetric Methods for Iodine-Containing Glycerol Solutions
A significant challenge in the traditional iodometric titration for glycerol is the mutual interference between periodate and the iodate formed during the Malaprade reaction. scielo.brresearchgate.netscielo.br To overcome this, advancements have focused on selectively masking one of the ions.
One notable advancement is the use of molybdate (B1676688) to mask the excess periodate. scielo.brscribd.com In an acidic medium, molybdate forms a complex with periodate, preventing it from reacting with iodide. scielo.br This allows for the selective titration of the iodate produced in the Malaprade reaction, which is directly proportional to the amount of glycerol originally present. scielo.brresearchgate.netscielo.br This method has been shown to be rapid, reliable, and applicable to low concentrations of glycerol, with analysis times as short as 5 minutes. scielo.brscielo.br
Another approach involves controlling the pH of the solution. For instance, at a pH of 8 (maintained with sodium bicarbonate), only the periodate reacts with iodide, allowing for the determination of the unreacted periodate without interference from iodate. scielo.brscielo.br Potentiometric titration has also been applied to determine the formic acid generated from the reaction of glycerol with periodate, providing another route for quantification. metrohm.com These advancements have led to faster, more accurate, and greener analytical methods for quantifying glycerol in various matrices. scielo.brresearchgate.net
Table 4: Comparison of Titrimetric Methods for Glycerol Determination
| Method | Principle | Key Feature | Advantage | Reference |
| Classical Iodometric Titration | Oxidation of glycerol by excess periodate, followed by titration of unreacted periodate. | Measures consumption of periodate. | Established standard method. | scielo.brscielo.br |
| Molybdate Masking Method | Molybdate selectively complexes with excess periodate, allowing for titration of the resulting iodate. | Directly titrates a product of the Malaprade reaction. | Reduces interference, faster analysis time (ca. 5 min). | scielo.brscribd.comscielo.br |
| pH-Controlled Titration | At pH 8, only periodate reacts with iodide. | Selective reaction based on pH. | Avoids interference from iodate. | scielo.brscielo.br |
| Potentiometric Titration | Titration of the formic acid produced from the Malaprade reaction. | Measures an acidic product. | Applicable in the presence of glycols. | metrohm.com |
Diffusion Kinetics Studies of Iodine-Glycerol Preparations in Various Matrices
The study of diffusion kinetics is crucial for understanding the transport and interaction of this compound preparations within different environments. These investigations provide quantitative data on the rate and mechanism of molecular transport, which is fundamental to the analytical characterization of these systems. Research has explored the diffusion of iodine-glycerol solutions in diverse matrices, ranging from biological tissues to synthetic polymers and solvents.
Detailed research findings have elucidated the kinetic parameters governing the movement of these preparations. For instance, studies on biological tissues have provided specific diffusion coefficients. A notable example involves the use of Lugol's solution, a preparation containing iodine, potassium iodide, and glycerol, in dental research. spiedigitallibrary.org By applying a modified Fick's second law and using diffuse reflectance spectroscopy, researchers have determined the effective diffusion coefficient of the iodine/glycerol complex in human tooth dentin. spiedigitallibrary.org The values obtained are in the range of 10⁻⁶ to 10⁻⁷ cm²/s. spiedigitallibrary.org The study highlighted that while glycerol itself has no characteristic spectral peaks in the 200 to 800 nm range, the diffusion process leads to significant spectral changes between 300 nm and 600 nm, corresponding to the absorption peaks of iodine. spiedigitallibrary.org
Table 1: Diffusion Coefficient of Iodine-Glycerol Preparation in Human Dentin
| Preparation | Matrix | Method | Effective Diffusion Coefficient (cm²/s) | Source |
|---|---|---|---|---|
| Lugol's Solution (Iodine, Potassium Iodide, Glycerol) | Human Tooth Dentin | Diffuse Reflectance Spectroscopy / Modified Fick's Second Law | 10⁻⁶ – 10⁻⁷ | spiedigitallibrary.org |
| 99.5% Glycerol | Human Tooth Dentin | Optical Method | (5.86 ± 0.40) × 10⁻⁷ | spiedigitallibrary.org |
The interaction of iodine with glycerol-based systems has also been investigated in the context of deep eutectic solvents (DESs). nih.govnih.gov These studies focus on the uptake of iodine vapor by DESs composed of choline (B1196258) chloride or choline iodide and glycerol. nih.gov The results indicate a rapid and massive absorption of iodine by the DESs, far exceeding the uptake capacity of pure glycerol alone. nih.gov This suggests that the diffusion and capture mechanism is not merely physical entrapment but involves a specific interaction where glycerol plays an active role as a hydrogen bond donor. nih.gov The uptake capacity was found to be as high as 4 g of iodine per gram of DES. nih.govnih.gov
Table 2: Iodine Vapor Uptake by Glycerol-Based Deep Eutectic Solvents (DESs) after 24 hours
| Absorbent | Composition | Iodine Uptake (g/g) | Source |
|---|---|---|---|
| DES1 | Choline Chloride-Glycerol (1:2 ratio) | ~4.0 | nih.govnih.gov |
| DES2 | Choline Chloride-Glycerol (1:3 ratio) | >3.0 | nih.gov |
| DES3 | Choline Iodide-Glycerol (1:3 ratio) | >3.0 | nih.gov |
| Pure Glycerol | Glycerol | Significantly lower than DESs | nih.gov |
Diffusion kinetics are also relevant in polymer matrices. Studies on cartilage immersed in various agents provide comparative data on diffusion coefficients. While not involving an iodine-glycerol preparation directly, these studies establish baseline diffusion characteristics for glycerol in a dense biological polymer matrix. mdpi.com The transport mechanism in such systems is influenced by the agent's ability to form hydrogen bonds with the matrix components. mdpi.com Glycerol, with its three OH groups, is noted for its ability to form compact hydrogen bonds, influencing its diffusion rate. mdpi.com In other polymer systems, such as starch-glycerol films, the diffusion of iodine from the matrix is a key factor in its application. mdpi.com The transport of iodine through liquid membranes containing specific carriers can be governed by donor-acceptor interactions and the diffusion of the resulting complex. selcuk.edu.tr Research into glycerol penetration in erythrocytes has also shown that the presence of iodine can depress the transport of glycerol across the cell membrane, indicating an interaction that affects diffusion kinetics in biological systems. pacific.edu
Table 3: Effective Diffusion Coefficients of Various Agents in Cartilage
| Agent (30% v/v water-based solution) | Matrix | Effective Diffusion Coefficient (× 10⁻⁶ cm²/s) | Source |
|---|---|---|---|
| Glycerol | Cartilage | 7.4 ± 1.8 | mdpi.com |
| Iohexol | Cartilage | 4.6 ± 0.9 | mdpi.com |
| PEG-400 | Cartilage | 4.4 ± 0.8 | mdpi.com |
Mechanistic Investigations of Iodinated Glycerol Chemical Reactivity and Interactions
Elucidation of Reaction Mechanisms in Glycerol-Iodine Systems
The reaction between glycerol (B35011) and iodine-containing reagents is a complex process that can yield a variety of iodinated compounds. The specific products and the predominant reaction mechanism are highly dependent on the reaction conditions and the nature of the iodinating agent.
Commercially available iodinated glycerol has been a subject of analytical studies to elucidate its precise composition. Contrary to some literature and patents describing it as a mixture of isomeric iodopropylideneglycerols, research has shown that the principal components are, in fact, 3-iodo-1,2-propanediol (IPD) and unreacted glycerol (GLY). nih.gov One analysis of a commercial sample identified the concentrations of IPD and GLY to be approximately 33% and 17%, respectively. nih.gov This finding is crucial for understanding the reactivity of what is broadly termed "this compound."
The reaction of glycerol with hydroiodic acid (HI) is a classic example of the complex pathways involved. The reaction likely proceeds through the formation of an iodonium (B1229267) ion intermediate, similar to the bromonium ion formed during the halogenation of alkenes. stackexchange.com In this proposed mechanism, the iodine atom of one of the this compound products may donate a pair of electrons to stabilize a positive charge, forming a cyclic iodonium ion. This intermediate can then be attacked by an iodide ion.
Furthermore, the reaction of glycerol with excess HI under heat does not simply result in the substitution of hydroxyl groups. Instead, it leads to a series of reactions including dehydration and reduction, ultimately forming allyl iodide and then isopropyl iodide. This highlights the reactivity of the iodinated intermediates formed in situ.
The synthesis of specific glycerol iodohydrins, such as 1,3-diiodohydrin, is often achieved through milder methods like the Finkelstein reaction, which involves the displacement of other halogens (like chlorine) with iodine. This approach offers better control over the reaction and avoids the extensive side reactions observed with strong acids like HI.
This compound as a Source of Organically-Bound Iodine in Organic Synthesis
This compound serves as a valuable source of organically-bound iodine, making it a useful intermediate in various organic syntheses. The presence of the iodine atom, a good leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of other functional groups into the glycerol backbone.
The reactivity of this compound derivatives is significantly higher compared to their chlorinated or brominated counterparts in SN2 reactions. This is attributed to the lower bond dissociation energy of the carbon-iodine bond.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-Cl | 83.7 |
| C-Br | 72.1 |
| C-I | 57.6 |
This table illustrates the lower energy required to break the C-I bond, enhancing the reactivity of iodinated compounds in nucleophilic substitution reactions.
This enhanced reactivity makes iodinated glycerols attractive building blocks for the synthesis of more complex molecules. For instance, glycerol iodohydrins have been utilized in the synthesis of cardiolipins and as key intermediates for a class of drugs aimed at treating type 2 diabetes. The ability to introduce an iodine atom onto the glycerol skeleton provides a strategic handle for further chemical modifications.
Influence of Iodination on the Chemical Properties of Glycerol-Based Compounds
The introduction of iodine into the glycerol structure significantly alters the chemical and physical properties of the resulting compounds. These changes are pivotal in determining the applications of iodinated glycerols, from their use as chemical intermediates to their role in modifying the properties of more complex systems.
Alteration of Physico-Chemical Properties Through Glycerol Substitution with Iodine
The substitution of hydroxyl groups in glycerol with iodine has a profound impact on the molecule's physico-chemical properties. One of the most notable changes is the increase in hydrophobicity. The replacement of a polar hydroxyl group with a less polar iodo group reduces the molecule's ability to form hydrogen bonds with water, thus decreasing its water solubility. This increased lipophilicity can, in turn, affect how the molecule interacts with biological membranes and other non-polar environments.
A study on the interesterification of lard and coconut oil blends, which involves changing the fatty acid composition on the glycerol backbone, provides an analogy for how substitutions affect physical properties. The iodine index (a measure of unsaturation) was significantly affected by the composition of the blend. redalyc.org
| Sample | Iodine Index (g I₂/100g) |
| IBE80 (80:20 lard:coconut oil) | 61.03 ± 0.6 |
| IBC80 (80:20 lard:coconut oil) | 60.91 ± 0.5 |
| IBE70 (70:30 lard:coconut oil) | 34.45 ± 0.6 |
| IBC70 (70:30 lard:coconut oil) | 34.26 ± 0.5 |
This table shows the effect of altering the composition of fatty acids on the glycerol backbone on the iodine index of the resulting fat blend. A lower iodine index indicates a lower degree of unsaturation. redalyc.org This demonstrates the principle that substitution on the glycerol structure impacts its chemical properties.
Impact on Photodynamic Properties in Chemically Modified Systems
The introduction of iodine into photosensitizing molecules, which can be chemically linked to glycerol or other structures, has a significant impact on their photodynamic properties. This is primarily due to the "heavy atom effect," where the presence of a heavy atom like iodine enhances the rate of intersystem crossing (ISC). ISC is the process where a molecule in an excited singlet state transitions to a more stable, longer-lived triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in photodynamic therapy (PDT).
Studies on BODIPY (boron-dipyrromethene) and phthalocyanine (B1677752) dyes, which are potent photosensitizers, have demonstrated the profound effect of iodination. The strategic placement of one or more iodine atoms in these molecules leads to a significant increase in their singlet oxygen quantum yield (ΦΔ), which is a measure of the efficiency of singlet oxygen generation.
For example, in a study of BODIPY-based photosensitizers, iodination resulted in a dramatic increase in singlet oxygen generation and a corresponding decrease in fluorescence quantum yield (ΦF), as the energy is channeled more efficiently into the triplet state.
| Compound | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) |
| Uniodinated BODIPY (BLa) | 0.64 | - |
| Mono-iodinated BODIPY (BILa) | 0.06 | - |
| Di-iodinated BODIPY (BDILa) | 0.02 | - |
| Di-iodinated BODIPY (PS3) | - | 0.917 |
This table compiles data from studies on iodinated BODIPY dyes, showing that iodination decreases fluorescence and significantly increases singlet oxygen generation. mdpi.comrsc.org
Similarly, a study on zinc phthalocyanines (ZnPc) substituted with glycerol and iodine found that these modifications improved their photodynamic efficacy. The combination of glycerol substitution, which can improve water solubility and reduce aggregation, with iodination, which enhances singlet oxygen production, is a promising strategy for developing more effective photosensitizers for PDT. tandfonline.com
The phototoxicity of these compounds against cancer cells is also markedly enhanced by iodination. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are significantly lower for iodinated photosensitizers upon light irradiation.
| Cell Line | IC₅₀ for Mono-iodinated BODIPY (BILa) (µM) | IC₅₀ for Di-iodinated BODIPY (BDILa) (µM) |
| HeLa | ~1.0 | ~0.5 |
| MCF-7 | ~1.0 | ~0.5 |
| Huh7 | ~0.5 | ~0.25 |
This table shows the increased phototoxicity (lower IC₅₀ values) of a di-iodinated BODIPY dye compared to its mono-iodinated counterpart in different cancer cell lines, highlighting the therapeutic benefit of the heavy atom effect. mdpi.com
Applications of Iodinated Glycerol As a Research Reagent and Material Component
Development and Optimization of Iodine-Glycerol Based Staining and Mounting Media in Microscopy
In the field of microscopy, particularly in mycology and parasitology, the preparation of specimens for observation is a critical step. Iodinated glycerol (B35011) has emerged as a significant component in staining and mounting media, offering distinct advantages over traditional reagents.
A primary application of iodinated glycerol is in the creation of semi-permanent wet mount preparations. nih.gov In microbiology and parasitology, wet mounts are a standard method for examining live or unfixed organisms like fungi and intestinal parasites. researchgate.netresearchgate.net A significant drawback of traditional wet mounts, such as those prepared with saline or iodine solution alone, is their rapid dehydration. researchgate.netresearchgate.net Mounts using only iodine solution can dry out in under 10 minutes. researchgate.netresearchgate.net
The inclusion of glycerol in the iodine solution addresses this issue directly. Glycerol is a hygroscopic agent, meaning it attracts and retains water molecules from the surrounding environment. nih.govpatsnap.com This property prevents the rapid drying of the specimen on the slide. researchgate.netnih.gov Studies have shown that iodine-glycerol wet mounts can last for an extended period, even up to two days, without drying out. researchgate.netresearchgate.net This longevity transforms a temporary preparation into a semi-permanent one, which is highly valuable in a laboratory setting. nih.govresearchgate.net It allows for repeated examination, consultation with colleagues, and long-term storage for confirmation or teaching purposes without the need for immediate re-preparation. researchgate.netnih.gov The preparation typically involves adding a 0.25% glycerol solution to Lugol's iodine. ijcmas.com
The efficacy of a staining and mounting medium is determined by its ability to make microscopic structures clearly visible and distinguishable. Multiple studies have compared iodine-glycerol with the widely used Lactophenol Cotton Blue (LPCB) for the identification of fungal elements. nih.govijcmas.com
Research indicates that iodine-glycerol preparations offer superior optical qualities in several respects. ijcmas.com One of the most noted advantages is enhanced transparency. researchgate.netijcmas.com The iodine-glycerol stain is less intense than LPCB, allowing more light to pass through the specimen. ijcmas.com This results in a clearer, more detailed view of fungal morphology, including delicate hyphae and semi-transparent spores that might be obscured by darker stains. researchgate.netnih.gov
The contrast provided by iodine-glycerol is also highly satisfactory, with fungal structures appearing dark against the stain's background. ijcmas.com This leads to better resolution and clarity of various morphological features compared to LPCB. ijcmas.com Furthermore, iodine-glycerol preparations are less prone to the formation of artifacts upon prolonged storage. ijcmas.com While LPCB is effective, it contains phenol, which is a hazardous and carcinogenic compound, making iodine-glycerol a safer, eco-friendly alternative for laboratory use. ijcmas.comeuropub.co.uk
However, for detecting fungi in clinical samples embedded in tissue, the sensitivity of iodine-glycerol can be lower than methods that use a keratolytic agent, as it does not digest materials like keratin. nih.gov Despite this, for the identification of fungal isolates from cultures, iodine-glycerol has been found to be a promising, non-hazardous alternative to LPCB. nih.gov
Interactive Table: Comparative Efficacy of Staining Media
| Parameter | Iodine-Glycerol | Lactophenol Cotton Blue (LPCB) | Research Findings |
| Transparency | High | Moderate | Iodine-Glycerol is a lighter stain, permitting better light penetration. researchgate.netijcmas.com |
| Visual Clarity | High | Good | Reveals finer details of fungal morphology. researchgate.netijcmas.com |
| Contrast | Satisfactory | Good | Fungal structures appear dark against the background. ijcmas.com |
| Resolution | High | Good | Better resolution observed with Iodine-Glycerol. ijcmas.com |
| Semi-Permanence | Yes (up to 2 days) | Yes | Glycerol acts as a hygroscopic agent, preventing rapid drying. researchgate.netnih.gov |
| Safety | Non-carcinogenic, eco-friendly | Carcinogenic (contains phenol) | Iodine-Glycerol is considered a safer alternative. nih.govijcmas.comeuropub.co.uk |
Use as a Semi-Permanent Wet Mount Preparation Medium
Integration into Novel Materials and Chemical Engineering Processes
The chemical properties of glycerol and its derivatives, including iodinated forms, make them valuable for integration into industrial materials and processes.
The large-scale production of biodiesel generates a significant surplus of crude glycerol, a major byproduct. mdpi.comrsc.org This has spurred research into converting this low-cost glycerol into value-added products, including fuel additives. nih.gov Glycerol-derived compounds, such as ethers, esters, acetals, and ketals, have been investigated for their ability to enhance the properties of biodiesel. nih.govurjc.es
A key challenge with biodiesel is its poor cold-flow properties (e.g., high cloud point and pour point) and, in some cases, low oxidative stability. mdpi.comnih.gov The addition of glycerol derivatives can address these issues. For instance, glycerol tert-butyl ethers (GTBE) have been shown to improve biodiesel's cold-flow properties and reduce viscosity. nih.govurjc.es Other compounds, like solketal, have also been tested as additives. nih.gov The transformation of glycerol into these oxygenated compounds can improve biodiesel quality parameters, making them more compliant with international standards like EN 14214. urjc.es While these studies focus on various glycerol derivatives, the principle of using glycerol as a backbone for fuel additives could extend to iodinated versions, although this specific application is less documented. The primary mechanism involves altering the fuel's chemical composition to inhibit the formation of crystals at low temperatures and to reduce its susceptibility to oxidation. mdpi.comnih.gov
Interactive Table: Effect of Glycerol Derivatives on Biodiesel Properties
| Glycerol Derivative | Effect on Biodiesel Property | Reference |
| Glycerol tert-butyl ethers (GTBE) | Improved cold-flow properties, reduced viscosity. nih.govurjc.es | nih.govurjc.es |
| Solketal (a ketal of glycerol) | Improved cold-flow properties. nih.gov | nih.gov |
| Glycerol Ethyl Ethers | Improved cold-flow properties. nih.gov | nih.gov |
| (2,2-dimethyl-1,3-dioxolan-4-yl) methyl acetate | Improved viscosity, flash point, and oxidation stability. d-nb.info | d-nb.info |
Poly(glycerol sebacate) (PGS) is a biodegradable and biocompatible elastomer synthesized from glycerol and sebacic acid. Its tunable mechanical properties and elasticity make it a promising material for tissue engineering and other biomedical applications. researchgate.net Researchers have explored the incorporation of iodine moieties into glycerol-based polyesters like PGS and poly(glycerol adipate) (PGA) to impart novel functionalities. acs.org
By conjugating iodine-containing compounds to the hydroxyl groups of the polymer backbone, materials with unique characteristics can be created. acs.org One significant application is the development of radiopaque biomaterials. acs.org The high atomic number of iodine makes it absorb X-rays, rendering the polymer visible in medical imaging. This is crucial for monitoring the placement and degradation of implantable medical devices. acs.org
Furthermore, the introduction of iodine can create halogen bonding between polymer chains. acs.org This non-covalent interaction can significantly influence the material's properties. For example, it can increase the glass transition temperature and, in some cases, impart self-healing abilities to the polymer at room temperature. acs.org The modification of PGS scaffolds with iodine-doped polypyrrole has also been studied to enhance cell viability for tissue engineering applications. researchgate.net This demonstrates that incorporating iodinated moieties into glycerol-based polymers is a versatile strategy for designing multifunctional biomaterials with tailored thermal, mechanical, and biomedical properties. acs.org
Glycerol-Derived Compounds in Biodiesel Stability Enhancement
Application as Biochemical and Chemical Biology Probes
Chemical biology utilizes selective small-molecule modulators, known as chemical probes, to investigate and manipulate biological systems. nih.gov These probes allow researchers to study the function of specific proteins and pathways in real-time within cells and organisms. nih.govmdpi.com A high-quality chemical probe is characterized by its potency and selectivity for its intended molecular target. nih.gov
While this compound itself is not widely cited as a specific chemical probe in the literature, its structure presents potential for such applications. The field of chemical biology often involves designing probes by attaching reporter tags (like fluorophores) or reactive groups to a molecular scaffold that targets a specific biological entity. mdpi.comacs.org
The glycerol backbone is a biocompatible and metabolically relevant structure, while the iodine atom offers a site for various chemical reactions. patsnap.com Alkynes, for example, are small tags used in chemical biology for imaging, and are incorporated into metabolic precursors. acs.org In principle, an this compound molecule could be further functionalized to act as a probe. For instance, it could be designed to target specific enzymes involved in glycerol metabolism or to act as a carrier for delivering iodine to particular cellular compartments for imaging or therapeutic purposes. The development of such probes would be at the interface of synthetic chemistry and biology, aiming to create tools for studying biological events with precision. cnrs.fr
Future Research Directions and Unexplored Chemical Frontiers of Iodinated Glycerol
Development of Advanced Synthetic Methodologies for Precision Iodinated Glycerol (B35011) Derivatives
The future of iodinated glycerol synthesis is moving towards greener, more selective, and efficient methodologies. While traditional methods for producing glycerol halohydrins often involve harsh conditions and result in mixtures of products, modern research focuses on precision and sustainability. tandfonline.comresearchgate.net A significant area of development is the use of solvent-free reactions and supported reagents to create specific this compound derivatives. tandfonline.com
One promising approach is the Finkelstein reaction, which involves the exchange of a halide. Researchers have successfully used this reaction under solvent-free conditions to produce glycerol iodohydrins from 1,3-dichlorohydrin. tandfonline.comresearchgate.net The use of metallic salts like sodium iodide (NaI) and potassium iodide (KI) supported on alumina (B75360) has shown high conversions and selectivity, offering an eco-friendly alternative to traditional solvent-based methods. tandfonline.comresearchgate.net For instance, using KI supported on alumina as an iodination agent is a novel approach that leverages a reagent typically used as a basic catalyst in other reactions. tandfonline.com
Future research will likely focus on:
Regioselective Iodination: Developing catalysts and reaction conditions that allow for the selective iodination of specific hydroxyl groups on the glycerol backbone. This would enable the synthesis of pure isomers, which is crucial for applications in pharmaceuticals and materials science.
Stereospecific Synthesis: Creating chiral catalysts that can produce enantiomerically pure this compound derivatives. This is particularly important for the synthesis of bioactive molecules.
Novel Catalytic Systems: Exploring new catalysts, including enzyme-based systems and metal-organic frameworks (MOFs), to improve reaction rates, yields, and selectivity under mild conditions. Iridium complexes with N-heterocyclic carbene ligands, for example, have been used to catalyze the synthesis of other complex molecules from glycerol. mdpi.com
Hypervalent Iodine Reagents: Investigating the use of hypervalent iodine reagents, such as ethynyl (B1212043) benziodoxolone (EBX), for specific and efficient functionalization of glycerol derivatives. acs.org
| Synthetic Method | Reagents/Catalysts | Key Research Findings | Potential Future Development |
|---|---|---|---|
| Solvent-Free Finkelstein Reaction | 1,3-dichlorohydrin, NaI, TBAI (tetrabutylammonium iodide) | High conversion (up to 96%) to a mixture of iodohydrins. researchgate.net | Optimization for higher selectivity towards a single isomer. |
| Supported Reagent Synthesis | 1,3-dichlorohydrin, KI/Al₂O₃ | High conversions (77–99%) and very good selectivity (82%) for 1,3-diiodo-2-propanol under solvent-free conditions. researchgate.net | Expanding the scope to other supported reagents and different glycerol starting materials. |
| Homogeneous Catalysis | Glycerol, 1,2-phenylenediamines, Iridium catalyst | Efficient synthesis of 2-methylquinoxaline (B147225) derivatives from glycerol, demonstrating catalytic C-N bond formation. mdpi.com | Development of similar catalytic systems for direct C-I bond formation on glycerol. |
Computational Chemistry and Molecular Modeling of Glycerol-Iodine Interactions
Computational chemistry and molecular modeling are becoming indispensable tools for understanding the complex interactions between glycerol and iodine at the atomic level. These methods provide insights that are often difficult to obtain through experimental techniques alone, guiding the design of new materials and synthetic pathways.
Ab initio molecular orbital and density functional theory (DFT) calculations have been used to study the conformational landscape of glycerol, highlighting the importance of intramolecular hydrogen bonding. nih.gov These studies provide a foundational understanding of the glycerol molecule's structure and energetics, which is crucial when considering its reactions with iodine.
Future research in this area is expected to explore:
Reaction Mechanisms: Using DFT to elucidate the transition states and reaction pathways for the iodination of glycerol. This can help in understanding the selectivity observed in different synthetic methods and in designing more efficient catalysts.
Solvent Effects: Modeling the role of different solvents, including novel ones like deep eutectic solvents (DESs), on the stability and reactivity of this compound. nih.govrsc.org
Interaction with Biomolecules: Simulating the interactions of this compound with biological targets to understand its mechanism of action and to design new therapeutic agents.
Spectroscopic Prediction: Calculating spectroscopic properties (e.g., NMR, Raman) to aid in the characterization of newly synthesized this compound derivatives and to interpret experimental spectra. nih.govresearchgate.net
Recent studies have already used a combination of experimental and computational approaches to investigate the behavior of arenediazonium salts in deep eutectic solvents, a methodology that could be applied to glycerol-iodine systems. nih.gov Molecular dynamics (MD) simulations have also been employed to understand the intermolecular hydrogen bonding in glycerol-based DESs, which is key to their properties. rsc.orgfapesp.br
| Computational Method | Focus of Study | Key Insights | Future Research Application |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanisms and energetics of glycerol iodination. | Provides activation energies and transition state geometries, explaining reaction selectivity. acs.org | Designing catalysts that lower activation barriers for desired iodinated products. |
| Molecular Dynamics (MD) Simulations | Structure and dynamics of glycerol and iodine in solution, particularly in Deep Eutectic Solvents (DESs). rsc.orgfapesp.br | Reveals how hydrogen bonding networks influence the properties and iodine uptake capacity of glycerol-based DESs. rsc.org | Engineering DESs with optimized compositions for specific applications like iodine capture. nih.govnih.gov |
| Quantum Chemical Calculations | Strength of hydrogen bonding between glycerol and anions. rsc.org | Supports experimental findings on the influence of anions (e.g., chloride vs. bromide) on the properties of glycerol mixtures. rsc.org | Predicting the properties of new this compound-based ionic liquids or DESs. |
Emerging Analytical Techniques for Comprehensive Characterization of Complex this compound Systems
The synthesis of this compound often results in complex mixtures of isomers and related compounds. Therefore, advanced and robust analytical techniques are essential for their comprehensive characterization. While standard techniques are useful, emerging methods offer higher resolution and more detailed structural information.
The chemical characterization of complex mixtures, such as those found in medical device extracts or pharmaceutical formulations, requires a multi-faceted analytical approach. drug-dev.comnih.gov Techniques like gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are workhorses in this field. drug-dev.combiopharma-asia.com For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact elemental composition of different products.
Future directions in analytical characterization include:
Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry (IM-MS) could be used to separate and identify different this compound isomers that are difficult to distinguish by conventional MS alone.
Multi-dimensional NMR Spectroscopy: Advanced NMR techniques, such as 2D and 3D experiments, can provide unambiguous structural elucidation of complex this compound derivatives, including their stereochemistry.
Raman Spectroscopy: This technique has proven useful for probing the interactions between iodine and glycerol in deep eutectic solvents, identifying different iodine species present. nih.govresearchgate.net Further development could allow for in-situ monitoring of iodination reactions.
Hyphenated Techniques: The coupling of multiple analytical techniques, such as LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance), can provide unparalleled detail in the analysis of complex reaction mixtures.
| Analytical Technique | Information Provided | Advantage for this compound Analysis | Emerging Application |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition. | Accurate identification of different iodinated products and impurities in a complex mixture. biopharma-asia.com | Coupling with ion mobility for isomer separation. |
| Advanced NMR Spectroscopy (2D, 3D) | Detailed structural connectivity and stereochemistry. | Unambiguous structure determination of novel this compound derivatives. | Use in solid-state NMR for characterizing this compound in materials. |
| Raman Spectroscopy | Vibrational modes, chemical bonding information. | Characterizes the nature of the iodine-glycerol interaction (e.g., I₃⁻, I₅⁻ formation) in different media. nih.govresearchgate.net | Real-time, in-situ monitoring of iodination reactions and material functionalization. |
| Powder X-Ray Diffraction (PXRD) | Crystalline structure of solid materials. | Characterization of crystalline this compound derivatives or their inclusion in porous materials. nih.gov | Phase analysis during the synthesis of this compound-based materials. |
Interdisciplinary Research at the Confluence of Glycerol Chemistry, Iodine Chemistry, and Materials Science
The intersection of glycerol chemistry, iodine chemistry, and materials science presents a fertile ground for innovation. This compound derivatives are not just synthetic intermediates; they can be building blocks for new functional materials with unique properties.
One exciting area is the development of new polymers and scaffolds. For example, poly(glycerol sebacate) (PGS), a biocompatible polymer, has been surface-modified using iodine-doped pyrrole (B145914) plasma to enhance its compatibility with human dental pulp stem cells. nih.gov This highlights the potential of incorporating iodine into glycerol-based biomaterials to tune their surface properties and biological interactions.
Future interdisciplinary research is poised to make significant contributions in:
Functional Polymers: Synthesizing new polymers from this compound monomers. The iodine atoms could serve as sites for further functionalization, cross-linking, or as a source of antimicrobial activity.
Iodine-Releasing Materials: Developing materials that can store and release iodine in a controlled manner. Glycerol-based deep eutectic solvents have shown remarkable efficiency in capturing and reversibly releasing molecular iodine, which is crucial for applications in nuclear safety and environmental protection. nih.govresearchgate.netnih.gov
Catalyst Development: Using this compound derivatives as ligands for metal catalysts, potentially influencing the catalyst's activity and selectivity in various chemical transformations.
Advanced Coatings and Additives: Exploring the use of this compound as an additive in coatings or bulk materials to impart properties such as fire retardancy, radiopacity, or antimicrobial resistance.
The synergy between these fields will be crucial for translating fundamental chemical knowledge about this compound into practical applications that address challenges in medicine, energy, and environmental science. ucsb.edubhumipublishing.com
| Interdisciplinary Area | Research Objective | Example/Potential Application | Key Scientific Challenge |
|---|---|---|---|
| Biomaterials Science | Enhance biocompatibility and add functionality to glycerol-based polymers. | Surface modification of poly(glycerol sebacate) scaffolds with iodine-doped polypyrrole for improved stem cell interaction. nih.gov | Controlling the iodine doping level and release to optimize biological response without cytotoxicity. |
| Environmental Science | Develop efficient and reversible iodine capture systems. | Using glycerol-based deep eutectic solvents (DESs) as "iodine sponges" for capturing radioactive iodine vapor. nih.govnih.gov | Scaling up the DES synthesis and iodine capture/release process for industrial applications. |
| Polymer Chemistry | Create novel polymers with tunable properties using this compound as a monomer. | Synthesis of polyesters or polyethers where the iodine atom allows for post-polymerization modification. | Ensuring stability of the C-I bond during polymerization and subsequent use. |
| Catalysis | Utilize this compound derivatives as ligands or precursors for catalysts. | Development of new catalysts for biomass conversion or fine chemical synthesis. ucsb.edu | Understanding how the this compound structure influences the electronic and steric properties of the catalytic center. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
